Vimseltinib - 1628606-05-2

Vimseltinib

Catalog Number: EVT-510182
CAS Number: 1628606-05-2
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vimseltinib is an orally bioavailable inhibitor of the tyrosine kinase receptor colony stimulating factor 1 receptor (CSF1R; CSF-1R; C-FMS; CD115; M-CSFR), with potential antineoplastic, macrophage checkpoint-inhibitory and immunomodulating activities. Upon administration, vimseltinib targets and binds to CSF1R expressed on monocytes, macrophages, and osteoclasts and inhibits the binding of the CSF1R ligands colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to CSF1R. This prevents CSF1R activation and CSF1R-mediated signaling in these cells. This blocks the production of inflammatory mediators by macrophages and monocytes and reduces inflammation. By blocking the recruitment to the tumor microenvironment (TME) and activity of CSF1R-dependent tumor-associated macrophages (TAMs), vimseltinib inhibits the immunomodulating activity by macrophages and enhances T-cell infiltration and anti-tumor T-cell immune responses, which inhibits the proliferation of tumor cells. TAMs play key roles in the TME and allow for immune suppression; TAMs promote inflammation, tumor cell proliferation, angiogenesis, invasiveness and survival.
Source and Classification

Vimseltinib, also known by its developmental code name, is classified as a small molecule inhibitor specifically targeting the receptor tyrosine kinase known as colony-stimulating factor 1 receptor. This compound is primarily being investigated for its efficacy in treating various types of cancers, particularly those characterized by overactive signaling through the colony-stimulating factor 1 receptor pathway. The compound has been developed by a collaboration involving pharmaceutical companies and research institutions focused on targeted cancer therapies.

Synthesis Analysis

The synthesis of Vimseltinib involves several key steps that utilize advanced organic chemistry techniques. The synthetic route typically begins with readily available starting materials that undergo a series of transformations including:

  1. Formation of Key Intermediates: The initial step often involves the formation of an amine or an aromatic compound that serves as a building block.
  2. Coupling Reactions: Various coupling reactions such as Suzuki or Buchwald-Hartwig reactions may be employed to construct the core structure of Vimseltinib.
  3. Functional Group Modifications: Subsequent steps may involve selective functionalization to introduce necessary substituents that enhance the biological activity.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity.

Molecular Structure Analysis

Vimseltinib's molecular structure can be described by its specific arrangement of atoms and functional groups. The compound features:

  • A central aromatic ring system that contributes to its stability and interaction with biological targets.
  • Multiple functional groups that enhance solubility and binding affinity to the target receptor.
  • A specific stereochemistry that is crucial for its biological activity.

Molecular modeling studies have provided insights into the three-dimensional conformation of Vimseltinib, which is essential for understanding its interactions with the colony-stimulating factor 1 receptor.

Chemical Reactions Analysis

The chemical reactivity of Vimseltinib can be analyzed through various reactions it may undergo:

  1. Binding Interactions: Vimseltinib primarily engages in non-covalent interactions such as hydrogen bonding and π-π stacking with the target receptor.
  2. Metabolic Reactions: In vivo studies indicate that Vimseltinib undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to the formation of active metabolites.
  3. Stability Studies: Chemical stability under physiological conditions has been assessed to ensure that Vimseltinib maintains its integrity during therapeutic use.

These reactions are crucial for understanding both the efficacy and safety profile of Vimseltinib in clinical applications.

Mechanism of Action

Vimseltinib exerts its pharmacological effects by specifically inhibiting the colony-stimulating factor 1 receptor signaling pathway. The mechanism can be summarized as follows:

  1. Receptor Binding: Vimseltinib binds to the extracellular domain of the colony-stimulating factor 1 receptor, preventing ligand-induced dimerization.
  2. Signal Transduction Inhibition: By blocking receptor activation, Vimseltinib inhibits downstream signaling pathways associated with cell proliferation and survival.
  3. Impact on Tumor Microenvironment: The inhibition of this pathway alters the tumor microenvironment by reducing macrophage recruitment and activation, which can contribute to tumor growth and metastasis.

This mechanism highlights Vimseltinib's potential in targeting tumor-associated macrophages in various cancers.

Physical and Chemical Properties Analysis

Vimseltinib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400-500 g/mol, depending on specific modifications.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may exhibit limited aqueous solubility.
  • Stability: Stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Typically ranges between 150°C - 200°C based on structural variations.

These properties are essential for formulation development and determining optimal dosing regimens in clinical settings.

Applications

The primary application of Vimseltinib lies in oncology, particularly for:

  • Targeted Cancer Therapy: Its role as an inhibitor of colony-stimulating factor 1 receptor makes it suitable for treating cancers with high macrophage infiltration.
  • Combination Therapies: Ongoing research is exploring its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
  • Clinical Trials: Vimseltinib is currently undergoing various phases of clinical trials aimed at assessing its safety, tolerability, and effectiveness in patients with specific malignancies.
Discovery and Development of Vimseltinib

Rational Design Strategies for CSF1R-Targeted Kinase Inhibitors

The development of vimseltinib (DCC-3014) was founded on exploiting unique conformational dynamics of colony-stimulating factor 1 receptor (CSF1R). Researchers leveraged switch-control inhibition—a strategy targeting the conserved "DFG motif" (Asp-Phe-Gly) that governs kinase activation states. CSF1R activation requires a structural transition where the DFG motif rotates to adopt an "active" conformation enabling ATP binding. Vimseltinib was engineered to trap CSF1R in an inactive conformation by binding a hydrophobic pocket adjacent to the ATP-binding site, specifically interacting with Phe794 of the DFG motif. This approach capitalized on structural differences between CSF1R and phylogenetically related kinases (KIT, PDGFRβ, FLT3) to achieve exceptional selectivity [1] [5]. Computational modeling revealed that vimseltinib's binding stabilized a unique autoinhibitory conformation through van der Waals interactions with Leu588, Val651, and Cys666 residues, sterically preventing activation loop movement [5] [6]. This rational design circumvented limitations of earlier inhibitors like pexidartinib, which exhibited off-target inhibition (e.g., KIT IC₅₀ ≈ 0.02 μM) contributing to dose-limiting toxicities [4] [5].

Table 1: Kinase Selectivity Profile of Vimseltinib

KinaseIC₅₀ (μM)Selectivity Ratio vs CSF1R
CSF1R<0.011x
c-Kit0.1–1.0>10–100x
PDGFRβ>1.0>100x
FLT3>1.0>100x

Data compiled from biochemical kinase panel assays [3] [5] [6]

Structural Optimization of Switch Control Kinase Inhibitors

Vimseltinib emerged from systematic optimization of a dihydropyrimidone scaffold identified through high-throughput screening. Initial lead compound 3 exhibited promising CSF1R affinity (IC₅₀ = 0.03 μM) but suffered from poor metabolic stability (t₁/₂ < 15 min in human microsomes) and limited solubility (logP >4.5) [1] [6]. Structure-activity relationship (SAR) studies focused on three key regions:

  • Dihydropyrimidone Core: Introduction of a methyl group at the C4 position (R₁) reduced planarity, disrupting off-target binding to kinases with smaller hydrophobic pockets [1].
  • Aryl Linker: Replacing the phenyl ring with a pyridyl moiety improved solubility while maintaining potency. Ortho-methyl substitution on the pyridine (R₂) introduced torsional strain, preferentially stabilizing the DFG-out conformation [6].
  • Heterocyclic Cap: A 6-methylpyrimidin-4-amine group provided optimal interactions with the hinge region (hydrogen bonding with Cys666). Further optimization incorporated a 2-aminopyridine extension (R₃) that projected into solvent-exposed regions, reducing plasma protein binding [1] [5].

Critical pharmacokinetic enhancements were achieved by modifying metabolic soft spots. Incorporation of a trifluoromethyl group adjacent to the pyridyl nitrogen mitigated CYP3A4-mediated oxidation, extending half-life to >6 hours in preclinical models. This yielded vimseltinib (compound 20) with balanced properties: CSF1R IC₅₀ <0.01 μM, aqueous solubility >50 μg/mL, microsomal stability t₁/₂ >60 min, and oral bioavailability of 58% in rats [1] [6].

Table 2: Lead Optimization Progression

CompoundCSF1R IC₅₀ (μM)Human Microsomal Stability (t₁/₂, min)LogPCellular IC₅₀ (NFS-60)
Lead 30.03<154.70.21 μM
Intermediate 70.008323.90.11 μM
Vimseltinib (20)<0.01>603.60.018 μM

Data from iterative medicinal chemistry optimization [1] [6]

Patent Landscape and Intellectual Property Evolution (WO2014145025A2)

The foundational intellectual property for vimseltinib is encapsulated in patent WO2014145025A2 ("2-Aminopyrimidin-6-ones and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities"), filed by Deciphera Pharmaceuticals on March 15, 2014 [2]. The patent claims cover:

  • Core Structure: Compounds defined by Formula (I) featuring a dihydropyrimidone core linked to substituted aryl or heteroaryl systems, with specific emphasis on the 2-aminopyrimidin-6-one pharmacophore [2].
  • Specific Compound Claims: Example 10 explicitly claims the chemical structure of vimseltinib as 4-((6-(methylamino)pyrimidin-4-yl)oxy)-N-(5-methyl-1H-pyrazol-3-yl)phenyl)carbamoyl) benzenesulfonamide (represented in the specification as Compound 1.10) [2] [8].
  • Synthetic Methods: Key synthetic routes involving Pd-catalyzed Suzuki-Miyaura coupling for introducing the heteroaryl cap, and acid-catalyzed cyclization to form the dihydropyrimidone core [2] [7].

The patent family strategically protected broad therapeutic applications including tenosynovial giant cell tumor (TGCT), rheumatoid arthritis, and oncology indications driven by CSF1R signaling. Subsequent patents (e.g., CN113880812A) focused on crystalline form optimization, claiming polymorph Form A with superior bioavailability and thermostability (>180°C decomposition point) [7]. The intellectual property evolution reflects a shift from broad kinase inhibition claims to specific switch-control mechanisms, with later patents emphasizing vimseltinib’s residence time within the CSF1R active site (>300 minutes), a key differentiator from first-generation inhibitors [5] [6].

Preclinical Candidate Selection Criteria and Lead Optimization

Vimseltinib was selected as a clinical candidate based on rigorous multi-parametric optimization:

Biochemical and Cellular Potency

  • CSF1R enzymatic IC₅₀: <0.01 μM (switch-control assay) [1]
  • Cellular IC₅₀: 18 nM in CSF1-stimulated NFS-60 murine myeloid cell proliferation assay [3]
  • Functional inhibition: 9.3 nM IC₅₀ in human osteoclast differentiation assays, confirming target engagement in primary cells [1] [5]

Selectivity Profiling

  • >100-fold selectivity against 98% of 452 kinases screened (Reaction Biology KinomeScan) [5] [6]
  • Minimal inhibition of cytochrome P450 isoforms (IC₅₀ >10 μM for CYP3A4/2D6), reducing drug-drug interaction risk [6]

In Vivo Pharmacodynamics

  • Dose-dependent reduction of synovial macrophages (ED₅₀ = 1.5 mg/kg) in a TGCT xenograft model [5]
  • Near-complete suppression of tumor growth at 10 mg/kg BID in CSF1-dependent tumor models (p<0.001 vs control) [5]
  • Sustained CSF1R phosphorylation inhibition (>90% at 6h post-dose) correlating with plasma concentrations [6]

ADMET Properties

  • Favorable permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) without efflux liability [6]
  • Low clearance in preclinical species (rat Cl = 8 mL/min/kg, human microsomal Cl = 9 μL/min/mg) [1]
  • High free fraction in plasma (fu = 25%) enabling sufficient tissue distribution [8]

Table 3: Key Physicochemical and Pharmacokinetic Properties

ParameterValueSignificance
Molecular weight431.49 g/molCompliant with Lipinski’s rules
XLogP3.58Balanced lipophilicity
Hydrogen bond acceptors/donors5/1Favorable for membrane permeation
Topological polar surface area99.75 ŲModerate solubility
Oral bioavailability (rat)58%Suitable for oral dosing
Plasma protein binding75%Moderate free fraction

Data compiled from preclinical studies [1] [3] [8]

Vimseltinib satisfied critical candidate criteria through its unprecedented CSF1R selectivity, mechanism-based safety profile, and efficacy in disease-relevant models. The 30 mg twice-weekly clinical dosing regimen was derived from PK/PD modeling of these preclinical datasets, achieving sustained CSF1R occupancy without exceeding exposures associated with off-target kinase inhibition [4] [6].

Properties

CAS Number

1628606-05-2

Product Name

Vimseltinib

IUPAC Name

3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one

Molecular Formula

C23H25N7O2

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27)

InChI Key

TVGAHWWPABTBCX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.